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Introduction
(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable, ATP-

competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical

serine/threonine protein kinase that plays a central role in the DNA Damage Response (DDR)

pathway, particularly in the repair of DNA double-strand breaks (DSBs).[3][4] By inhibiting ATM,

Lartesertib prevents the activation of downstream signaling cascades that lead to cell cycle

arrest and DNA repair. This disruption of the DDR machinery sensitizes cancer cells to DNA-

damaging agents, such as radiotherapy and certain chemotherapies, and can induce synthetic

lethality in tumors with deficiencies in other DNA repair pathways.[5][6] This technical guide

provides an in-depth overview of the (Rac)-Lartesertib ATM kinase inhibition pathway,

including its mechanism of action, quantitative data on its activity, and detailed experimental

protocols for its characterization.

Mechanism of Action
Lartesertib targets and binds to the ATP-binding pocket of the ATM kinase, preventing its

autophosphorylation and subsequent activation in response to DNA double-strand breaks.[1]

This inhibition blocks the phosphorylation of numerous downstream substrates, including

Checkpoint Kinase 2 (CHK2), p53, and KAP1, thereby abrogating the G1/S and G2/M cell

cycle checkpoints and hindering DNA repair processes.[4][7] The persistent DNA damage in

cancer cells ultimately leads to apoptosis or mitotic catastrophe.
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Quantitative Data
The following tables summarize the key quantitative data for (Rac)-Lartesertib (M4076).

Table 1: In Vitro Potency and Selectivity

Parameter Value
Cell Line/Assay
Condition

Reference

IC50 (ATM kinase) < 1 nM Biochemical Assay [1][8]

IC50 (ATM kinase) 0.2 nM
Cell-free assay (near

ATM Km for ATP)
[7][9][10]

IC50 (ATM kinase) 0.7 nM
Cell-free assay (1 mM

ATP)
[7]

IC50 (pATM inhibition) 9 - 64 nM

Cellular Assay

(various cancer cell

lines)

[7]

IC50 (pCHK2

inhibition)
9 - 64 nM

Cellular Assay

(various cancer cell

lines)

[7]

IC50 (DNA-PK) 600 nM Biochemical Assay [10]

IC50 (PI3K) 9 µM
Cellular Assay (PC3

cells)
[7]

Table 2: Clinical Pharmacokinetics (Phase I, Monotherapy)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b10831599?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/79/13_Supplement/3500/635399/Abstract-3500-Highly-potent-and-selective-ATM
https://www.researchgate.net/publication/334211308_Abstract_3500_Highly_potent_and_selective_ATM_kinase_inhibitor_M4076_A_clinical_candidate_drug_with_strong_anti-tumor_activity_in_combination_therapies
https://pmc.ncbi.nlm.nih.gov/articles/PMC9381122/
https://www.selleckchem.com/products/m4076.html
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=12319
https://pmc.ncbi.nlm.nih.gov/articles/PMC9381122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9381122/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9381122/
https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=12319
https://pmc.ncbi.nlm.nih.gov/articles/PMC9381122/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Dose Range Reference

Maximum Tolerated

Dose (MTD)
300 mg once daily

100-400 mg once

daily
[5][11][12][13]

Median Time to Max.

Plasma Conc. (Tmax)
1 - 2 hours

100-400 mg once

daily
[5][11][12][13]

Mean Elimination

Half-life (t1/2)
5 - 7 hours

100-400 mg once

daily
[5][11][12][13]

Target Inhibition (γ-

H2AX reduction)
80 - 100%

100-400 mg once

daily
[5][11][12][13]

Experimental Protocols
ATM Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay to determine the in vitro potency of Lartesertib against ATM kinase.

Materials:

Recombinant human ATM kinase

Biotinylated peptide substrate

ATP

Lartesertib (M4076)

TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and

streptavidin-allophycocyanin)

Assay buffer

384-well plates

Procedure:
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Prepare serial dilutions of Lartesertib in DMSO.

In a 384-well plate, add ATM kinase, biotinylated peptide substrate, and Lartesertib

dilutions.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction by adding EDTA.

Add the TR-FRET detection reagents.

Incubate to allow for antibody-antigen binding.

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two

different wavelengths.

Calculate the ratio of the two emission signals and plot the results against the Lartesertib

concentration to determine the IC50 value.

Western Blotting for ATM Pathway Inhibition
This protocol details the use of Western blotting to assess the effect of Lartesertib on the

phosphorylation of ATM and its downstream targets in cultured cells.

Materials:

Cancer cell line (e.g., A549)

Lartesertib (M4076)

DNA-damaging agent (e.g., ionizing radiation)

Lysis buffer

Protein quantification assay kit

SDS-PAGE gels
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PVDF membranes

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies: anti-pATM (Ser1981), anti-ATM, anti-pCHK2 (Thr68), anti-CHK2, anti-

p-p53 (Ser15), anti-p53, anti-β-actin

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in culture plates and allow them to adhere.

Pre-treat cells with various concentrations of Lartesertib for a specified time (e.g., 1 hour).

Induce DNA damage by exposing cells to ionizing radiation.

Incubate for a further period (e.g., 1-6 hours) to allow for ATM pathway activation.

Lyse the cells and quantify the protein concentration.

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Develop the blot using a chemiluminescent substrate and capture the image.

Analyze the band intensities to determine the level of protein phosphorylation relative to

the total protein and loading control.

Cell Viability Assay (MTT Assay)
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This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay to evaluate the effect of Lartesertib on cancer cell viability, often in combination with a

DNA-damaging agent.

Materials:

Cancer cell line

Lartesertib (M4076)

DNA-damaging agent

Complete cell culture medium

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate and allow them to attach overnight.

Treat cells with serial dilutions of Lartesertib, with or without a fixed concentration of a

DNA-damaging agent.

Incubate for a specified period (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

form formazan crystals.

Add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control and determine the

IC50 value.

Signaling Pathways and Visualizations
The following diagrams illustrate the ATM kinase inhibition pathway by (Rac)-Lartesertib and a

typical experimental workflow.
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Caption: ATM Kinase Inhibition Pathway by (Rac)-Lartesertib.
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Caption: General Experimental Workflow for Lartesertib Evaluation.

Conclusion
(Rac)-Lartesertib (M4076) is a highly potent and selective inhibitor of ATM kinase with a well-

defined mechanism of action. Its ability to disrupt the DNA damage response pathway makes it

a promising therapeutic agent, particularly in combination with DNA-damaging therapies, for

the treatment of various cancers. The data and protocols presented in this guide provide a

comprehensive resource for researchers and drug development professionals working with this
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and other ATM inhibitors. Further clinical investigations are ongoing to fully elucidate the

therapeutic potential of Lartesertib in oncology.[5][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10831599?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

